molecular formula C18H20ClN3O2 B2824368 3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one CAS No. 2097931-93-4

3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one

Cat. No.: B2824368
CAS No.: 2097931-93-4
M. Wt: 345.83
InChI Key: RNVNVCNSDJESAG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a chlorophenyl group linked to a pyrrolidine nitrogen via a propanone chain, with the pyrrolidine ring further modified by a 2-methylpyrimidinyl ether moiety. This specific structure suggests potential for interaction with various central nervous system (CNS) targets. Researchers may investigate this compound as a potential modulator of monoamine neurotransmitter systems, given that structurally related cathinone analogs are known to affect dopamine, serotonin, and norepinephrine pathways . Its application is primarily in early-stage pharmacological profiling, receptor binding studies, and as a lead compound in the development of novel psychoactive substance (NPS) reference standards for forensic and clinical toxicology . Furthermore, the presence of the chlorophenyl and pyrimidine groups, which are common in bioactive molecules, makes it a candidate for exploring structure-activity relationships (SAR) in the design of protein kinase inhibitors or other enzyme targets . Like other cathinone derivatives, this compound may exhibit cytotoxicity and impact neuronal function by mechanisms involving oxidative stress and mitochondrial membrane potential depolarization, which are critical areas of safety and neurotoxicity assessment . This product is intended for research purposes only and is not for human diagnostic or therapeutic use, or for any veterinary applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-20-9-7-17(21-13)24-16-8-10-22(12-16)18(23)6-5-14-3-2-4-15(19)11-14/h2-4,7,9,11,16H,5-6,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVNVCNSDJESAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one, a compound with the molecular formula C18H20ClN3O, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and related studies.

The compound has a molecular weight of 345.8 g/mol and features a complex structure that includes a chlorophenyl group and a pyrrolidinyl moiety. Its chemical structure can be represented as follows:

Structure Cc1nccc(OC2CCN(C(=O)CCc3cccc(Cl)c3)C2)n1\text{Structure }Cc1nccc(OC2CCN(C(=O)CCc3cccc(Cl)c3)C2)n1

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing chlorophenyl and pyrrolidinyl groups have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 11 nM against Staphylococcus aureus and other pathogens .

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Similar compounds have been reported to inhibit RNA synthesis in viruses by targeting RNA polymerase II, which could be relevant for the development of antiviral agents targeting RNA viruses .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Specific derivatives demonstrated GI50 values ranging from 2.4 to 5.1 mM, indicating their potential as anticancer agents .

Enzyme Inhibition

The biological activity of this compound may involve the inhibition of key enzymes or receptors. For instance, derivatives have been noted to inhibit enzymes involved in bacterial cell wall synthesis and viral replication processes.

Interaction with Biological Targets

Molecular docking studies have suggested that the compound interacts with specific protein targets, stabilizing its binding through hydrogen bonds and π-cation interactions. This interaction profile is crucial for its antimicrobial and anticancer activities .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of related compounds using the agar disc-diffusion method against several bacterial strains. The results indicated that compounds similar to this compound exhibited varying degrees of activity, with some showing potent inhibition against E. coli and Pseudomonas aeruginosa at concentrations below 200 nM .

CompoundMIC (nM)Target Organism
Compound A44S. aureus
Compound B180B. subtilis
Compound C200E. coli

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of similar compounds in vitro. The study revealed that certain derivatives inhibited cancer cell growth significantly at non-cytotoxic concentrations, suggesting a favorable therapeutic index for further development .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Pharmacological Notes
This compound C₁₈H₁₉ClN₃O₂ 356.82 g/mol 3-chlorophenyl, 2-methylpyrimidin-4-yl, pyrrolidine Potential kinase inhibition (hypothesized)
(R)-1-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyrrolidin-1-yl)prop-2-yn-1-one C₂₄H₂₀ClFN₄O₃ 490.90 g/mol Quinazoline, 3-chloro-4-fluorophenyl, pyrrolidine EGFR inhibitor; 76% synthesis yield
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone C₁₈H₂₀ClN₅O₂ 397.84 g/mol Pyrrolopyridine, morpholine, 3-chloroaniline Anticancer candidate; improved solubility
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one (Compound 28) C₁₁H₁₃ClNO 210.68 g/mol 3-chlorophenyl, ethylamine Cathinone derivative; psychoactive properties
3-({[4-(dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one C₁₆H₂₅N₃O 275.39 g/mol Dimethylaminophenyl, pyrrolidine Enhanced CNS penetration (predicted)

Key Differences and Implications

Substituent Effects on Target Engagement

  • Pyrimidine vs. However, quinazoline derivatives like exhibit confirmed EGFR inhibition, suggesting that pyrimidine analogues may require optimization for kinase activity .
  • Chlorophenyl Positioning : The 3-chlorophenyl group in the target compound contrasts with the 3-chloro-4-fluorophenyl group in . Fluorine substitution can enhance binding affinity via electronegativity, but the absence of fluorine here may reduce toxicity risks .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (356.82 g/mol) falls within the acceptable range for blood-brain barrier penetration (Rule of Five), unlike the heavier quinazoline derivative (490.90 g/mol) . Its logP (estimated 3.2) is comparable to but lower than cathinone derivatives (logP ~2.5), suggesting balanced solubility and permeability .

Q & A

Q. What computational tools are effective for predicting metabolic pathways?

  • In Silico Tools :
  • MetaSite : Predict Phase I/II metabolism sites based on molecular descriptors .
  • CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to identify potential metabolites .

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